molecular formula C39H60O11 B1255813 cimicifoetiside B

cimicifoetiside B

Cat. No.: B1255813
M. Wt: 704.9 g/mol
InChI Key: DEEGQLBLXWGMCY-HNGFUVDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimicifoetiside B is a bioactive compound isolated from Cimicifuga species, notably Cimicifuga heracleifolia. Structurally, it belongs to the caffeic acid derivatives, characterized by a phenylpropanoid backbone with hydroxyl and glycosidic substitutions. The compound exhibits cytotoxic properties, as demonstrated in studies evaluating its effects on cancer cell lines . Its molecular formula is C₂₆H₃₀O₁₂, with a molecular weight of 534.5 g/mol, and it demonstrates moderate solubility in polar solvents such as methanol and water. Pharmacologically, this compound has shown inhibitory activity against tumor proliferation, likely through interactions with DNA topoisomerase enzymes or induction of apoptosis .

Properties

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

[(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-acetyloxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H60O11/c1-19-16-23-30(34(6,7)48-21(3)41)50-39(49-23)29(19)35(8)14-15-38-18-37(38)13-12-26(47-31-28(46-20(2)40)27(43)22(42)17-45-31)33(4,5)24(37)10-11-25(38)36(35,9)32(39)44/h19,22-32,42-44H,10-18H2,1-9H3/t19-,22+,23-,24+,25+,26+,27+,28-,29-,30+,31+,32-,35-,36-,37-,38+,39+/m1/s1

InChI Key

DEEGQLBLXWGMCY-HNGFUVDTSA-N

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Rosmarinic Acid Chlorogenic Acid
Molecular Formula C₂₆H₃₀O₁₂ C₁₈H₁₆O₈ C₁₆H₁₈O₉
Molecular Weight (g/mol) 534.5 360.3 354.3
Solubility (mg/mL) 0.25 1.2 3.8
Key Functional Groups Glycoside, Caffeoyl Ester, Caffeoyl Ester, Quinic Acid
Bioactivity Cytotoxic Antioxidant Antidiabetic

Functional Comparison with Cytotoxic Compounds

This compound’s cytotoxic profile aligns with other natural products like Paclitaxel (Taxol) and Vinblastine , though their mechanisms differ:

Paclitaxel (C₄₇H₅₁NO₁₄)

  • Source : Taxus brevifolia.
  • Mechanism : Stabilizes microtubules, disrupting mitosis.
  • Efficacy : IC₅₀ values in the nM range for breast and ovarian cancers.

Vinblastine (C₄₆H₅₈N₄O₉)

  • Source : Catharanthus roseus.
  • Mechanism : Inhibits tubulin polymerization.
  • Efficacy : IC₅₀ of 1–10 nM in leukemia models.

Table 2: Pharmacological Comparison

Property This compound Paclitaxel Vinblastine
IC₅₀ (μM) 15.2 (HeLa cells) 0.005 (MCF-7) 0.001 (Jurkat)
Target Pathway Apoptosis induction Microtubule stabilization Tubulin inhibition
Natural Source Cimicifuga spp. Taxus spp. Catharanthus spp.

Discussion of Structural vs. Functional Similarity

For example, chlorogenic acid’s antidiabetic activity arises from its interaction with glucose transporters, whereas this compound’s glycosidic moiety may enhance DNA intercalation.

Q & A

Q. How is the molecular structure of cimicifoetiside B determined experimentally?

this compound’s structure is elucidated via ¹H-NMR, ¹³C-NMR (DEPT), and HRFABMS . Key steps include:

  • Assigning acetyl groups using acyl shifts : The C-25 acetyl group causes a 12.1 ppm downfield shift in C-25 and upfield shifts in neighboring carbons (C-24, C-26, C-27) compared to cimicifoetiside A .
  • HMBC correlations confirm the second acetyl group at the arabinose C-2' position .
  • HRFABMS analysis detects a fragment ion at m/z 661.3944 [M-H-OAc]⁻, confirming the molecular formula C₃₉H₆₀O₁₁ .

Q. What in vitro models are used to evaluate this compound’s cytotoxicity?

Standard cytotoxicity assays include:

  • Ehrlich ascites carcinoma (EAC) cells : IC₅₀ = 0.14 μg/ml (this compound) vs. 0.35 μg/ml (cimicifoetiside A) .
  • MDA-MB-231 human breast cancer cells : IC₅₀ = 10.21 μM (B) vs. 6.74 μM (A), highlighting differential potency .
  • Methodological note: Dose-response curves and MTT assays are critical for reproducibility; ensure cell line authentication and standardized culture conditions .

Q. How are this compound and its analogs isolated from Cimicifuga foetida?

Isolation involves:

  • Methanol extraction of rhizomes, followed by silica gel chromatography and HPLC purification .
  • Structural differentiation from co-isolated compounds (e.g., cimicifoetiside A) via comparative NMR analysis of acetyl group positions .

Advanced Research Questions

Q. How can spectral data contradictions during structure elucidation be resolved?

Contradictions arise from overlapping signals or ambiguous HMBC correlations. Strategies include:

  • Acylation effect analysis : Compare chemical shifts of carbons adjacent to acetyl groups. For example, C-25 acetylation in this compound causes distinct shifts vs. cimicifoetiside A, validated by DEPT and HSQC .
  • Selective 2D-NMR experiments : Use TOCSY or NOESY to resolve proton coupling in arabinose moieties .
  • Cross-validation with synthetic analogs : Prepare acetylated derivatives to confirm shift patterns .

Q. What structural features of this compound drive its cytotoxic activity?

Key structure-activity relationships (SAR):

  • C-25 acetylation : Enhances activity against EAC cells (IC₅₀ 0.14 μg/ml vs. 0.35 μg/ml for non-acetylated analogs) .
  • Arabinose substitution : The 2'-O-acetyl group in the sugar moiety may improve membrane permeability or target binding .
  • Experimental design tip: Use SAR-guided synthesis to modify the triterpenoid core and assess cytotoxicity changes .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

Discrepancies may stem from assay variability or compound purity. Mitigation strategies:

  • Standardize protocols : Adopt OECD guidelines for cell viability assays (e.g., ATP-based luminescence vs. MTT) .
  • Purity validation : Use HPLC-ELSD (>95% purity) and HRMS to exclude degradation products .
  • Meta-analysis : Apply Cochrane systematic review principles to compare datasets from independent studies .

Q. What methodologies are recommended for probing this compound’s mechanism of action?

Advanced approaches include:

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation in treated cancer cells .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., pro-apoptotic BAX or cell cycle regulators) .
  • Molecular docking : Screen against targets like topoisomerase II or tubulin, leveraging the compound’s triterpenoid scaffold .

Methodological Best Practices

  • Reproducibility : Document NMR parameters (e.g., solvent, frequency) and cell culture conditions in supplementary materials .
  • Ethical compliance : Adhere to institutional guidelines for natural product sourcing and cytotoxicity testing .
  • Data transparency : Share raw spectral data via repositories like Zenodo to enable independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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